tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
Overview
Description
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(4-aminophenyl)cyclobutyl chloride under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate can be compared with similar compounds such as:
- tert-Butyl (1-(4-hydroxyphenyl)cyclobutyl)carbamate
- tert-Butyl (1-(4-methoxyphenyl)cyclobutyl)carbamate
- tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly impact their chemical properties and applications .
Biological Activity
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics, including a tert-butyl group, a cyclobutyl ring, and an aminophenyl moiety, suggest it may interact with various biological targets, potentially influencing several biochemical pathways.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- Structural Features :
- Tert-butyl group: Provides steric bulk and hydrophobic properties.
- Cyclobutyl ring: Contributes to conformational flexibility.
- Aminophenyl moiety: Likely involved in key interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways, including those related to cell proliferation and apoptosis. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in pathways relevant to cancer and neurodegenerative diseases .
Biological Activity Overview
Recent research highlights the compound's potential in several areas:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may play a role in disease progression. For instance, studies indicate that carbamate derivatives can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism .
- Antitumor Activity : Similar compounds have demonstrated antitumor properties in preclinical models. For example, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess such activity .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds provides insight into the potential biological effects of this compound:
Compound Name | Molecular Structure | Notable Biological Activity |
---|---|---|
tert-Butyl (1-(4-hydroxyphenyl)cyclobutyl)carbamate | Structure | Antioxidant properties |
tert-Butyl (1-(4-methoxyphenyl)cyclobutyl)carbamate | Structure | Modulation of neurotransmitter levels |
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate | Structure | Electron transfer reactions and enzyme inhibition |
Case Studies
- In Vitro Studies : A study examining the effects of various carbamates on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for therapeutic application in oncology .
- Animal Models : Preliminary investigations using animal models have shown that derivatives of this compound can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents . These findings support further exploration into its therapeutic efficacy.
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYSJYBVYFILEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718856 | |
Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-00-4 | |
Record name | Carbamic acid, N-[1-(4-aminophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.